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Introduction
Hexadecatrienoic acid (C16:3) is a polyunsaturated fatty acid found in the photosynthetic

tissues of certain plant species, known as "16:3-plants".[1] It is a component of thylakoid

membranes and is involved in photosynthesis and plant defense signaling. The modification of

C16:3 content in plants can be of interest for various research and industrial applications,

including the study of photosynthesis, lipid signaling, and the production of specialty oils. The

CRISPR/Cas9 system offers a powerful and precise tool for targeted gene editing to modulate

the C16:3 content in plants.

This document provides a detailed protocol for the application of CRISPR/Cas9 to modify

C16:3 content in the model plant Arabidopsis thaliana by targeting the FAD5 gene. The FAD5

(FATTY ACID DESATURASE 5) gene encodes a plastidial palmitoyl-

monogalactosyldiacylglycerol Δ7-desaturase, which catalyzes the first and rate-limiting step in

the biosynthesis of C16:3.[2] Knockout of the FAD5 gene is expected to eliminate the

production of C16:3.

Signaling Pathway and Experimental Workflow
The biosynthesis of C16:3 in the chloroplast begins with the desaturation of palmitic acid

(C16:0) attached to monogalactosyldiacylglycerol (MGDG). The FAD5 enzyme introduces the
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first double bond at the Δ7 position, producing C16:1. Subsequent desaturations by FAD6 and

FAD7/FAD8 lead to the formation of C16:2 and finally C16:3.

C16:0-MGDG C16:1(Δ7)-MGDG FAD5 C16:2(Δ7,10)-MGDG FAD6 C16:3(Δ7,10,13)-MGDG FAD7/FAD8
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C16:3 Biosynthesis Pathway

The experimental workflow for modifying C16:3 content using CRISPR/Cas9 involves the

design of guide RNAs (gRNAs) targeting the FAD5 gene, construction of a CRISPR/Cas9

vector, transformation of plants, and analysis of the fatty acid profile of the edited plants.
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CRISPR/Cas9 Experimental Workflow
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Data Presentation
The following table summarizes the expected fatty acid composition of leaf lipids in wild-type

Arabidopsis thaliana and a fad5 knockout mutant, demonstrating the significant reduction in

C16:3 content upon disruption of the FAD5 gene. The data is based on a study of an

Arabidopsis fad5 mutant.[2]

Fatty Acid Wild-Type (mol %) fad5 Mutant (mol %)

16:0 14.5 16.8

16:1 2.8 4.1

16:2 2.5 2.9

16:3 12.2 0.0

18:0 1.5 1.6

18:1 2.5 3.5

18:2 14.8 18.5

18:3 49.2 52.6

Experimental Protocols
Design and Construction of CRISPR/Cas9 Vector
Targeting FAD5
4.1.1. gRNA Design:

Obtain the coding sequence of the Arabidopsis thaliana FAD5 gene (At3g15850) from a plant

genome database (e.g., TAIR).

Use online tools (e.g., CRISPR-P 2.0, CHOPCHOP) to design 20-bp gRNA sequences

targeting the 5' end of the FAD5 gene to ensure a complete loss-of-function mutation. Select

gRNAs with high on-target scores and low off-target potential. A typical target site will be in

the form of 5'-N20NGG-3', where NGG is the Protospacer Adjacent Motif (PAM) for

Streptococcus pyogenes Cas9.
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4.1.2. Vector Construction:

Synthesize a pair of complementary oligos for the selected gRNA target sequence with

appropriate overhangs for cloning into a gRNA expression vector.

Anneal the two oligos to form a double-stranded DNA fragment.

Clone the annealed gRNA duplex into a suitable plant CRISPR/Cas9 binary vector (e.g.,

pCAMBIA-based vectors) under the control of a U6 or U3 promoter. These vectors typically

also contain a plant-codon-optimized Cas9 gene driven by a strong constitutive promoter like

CaMV 35S.

Verify the sequence of the gRNA insert by Sanger sequencing.

Agrobacterium-mediated Transformation of Arabidopsis
thaliana

Introduce the constructed CRISPR/Cas9 binary vector into Agrobacterium tumefaciens strain

GV3101 by electroporation or heat shock.

Grow a single colony of transformed Agrobacterium in 5 mL of LB medium with appropriate

antibiotics (e.g., rifampicin, gentamycin, and the selection marker for the binary vector such

as kanamycin or hygromycin) at 28°C overnight.

Inoculate 500 mL of LB with the 5 mL overnight culture and grow for 16-24 hours at 28°C

until the OD600 reaches 1.5-2.0.

Pellet the Agrobacterium cells by centrifugation at 5,000 x g for 10 minutes.

Resuspend the pellet in 5% sucrose solution to an OD600 of 0.8.

Add Silwet L-77 to a final concentration of 0.02-0.05%.

Perform floral dip transformation on Arabidopsis thaliana plants (ecotype Col-0) that are in

the early flowering stage.[1] Dip the inflorescences into the Agrobacterium suspension for a

few seconds.
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Place the dipped plants in a humid environment for 16-24 hours and then return them to

standard growth conditions.

Allow the plants to set seed.

Selection and Genotyping of Edited Plants
Harvest the T1 seeds and surface-sterilize them.

Select transgenic plants by plating the seeds on MS medium containing the appropriate

selection agent (e.g., hygromycin or kanamycin).

Extract genomic DNA from the leaves of surviving T1 seedlings.

Perform PCR to amplify the region of the FAD5 gene targeted by the gRNA.

Sequence the PCR products to identify mutations (insertions, deletions, or substitutions) at

the target site.

Select T1 plants with mutations and allow them to self-pollinate to generate T2 seeds.

Screen the T2 generation to identify homozygous mutant lines that are free of the Cas9

transgene (if desired).

Fatty Acid Analysis by Gas Chromatography (GC)
4.4.1. Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation:

Harvest leaf tissue (approximately 100 mg) from 3-4 week old wild-type and fad5 mutant

Arabidopsis plants.

Prepare fatty acid methyl esters (FAMEs) directly from the fresh tissue. A one-step method is

efficient:

Place the leaf tissue in a screw-cap glass tube.

Add 2 mL of a methylation reagent (e.g., 2.5% H2SO4 (v/v) in methanol/toluene 2:1 (v/v))

and an internal standard (e.g., heptadecanoic acid, C17:0).
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Incubate at 80°C for 1 hour.[3]

After cooling, add 1 mL of hexane and 1 mL of distilled water.

Vortex thoroughly and centrifuge to separate the phases.

The upper hexane phase containing the FAMEs is collected for GC analysis.[4][5]

4.4.2. Gas Chromatography Analysis:

Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector

(FID) and a capillary column suitable for FAME separation (e.g., a DB-23 or similar column).

The operating conditions for the GC should be optimized for the separation of C16 and C18

fatty acids. A typical temperature program would be:

Initial temperature: 150°C

Ramp: 4°C/min to 230°C

Hold at 230°C for 5 minutes.

Identify individual FAMEs by comparing their retention times with those of known standards.

Quantify the amount of each fatty acid by integrating the peak areas and normalizing them to

the internal standard. Express the fatty acid composition as a molar percentage of the total

fatty acids.

Conclusion
The CRISPR/Cas9 system provides a highly effective method for the targeted modification of

C16:3 content in plants through the knockout of the FAD5 gene. The protocols outlined in this

document provide a comprehensive guide for researchers to design and execute experiments

to generate and analyze fad5 mutant plants. The resulting plants with altered C16:3 levels can

serve as valuable tools for studying the roles of this fatty acid in plant biology and for

developing crops with modified oil profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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